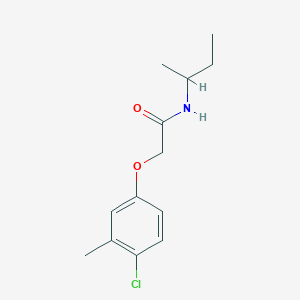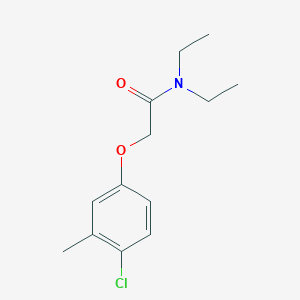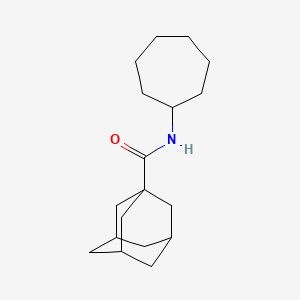![molecular formula C14H12F3N3O B3949166 N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3949166.png)
N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea
説明
N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as MP-10, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. MP-10 has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body, which may have implications for the treatment of various diseases. In
作用機序
The mechanism of action of N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea involves binding to the active site of its target enzymes and receptors, thereby inhibiting their activity. The compound has been shown to have a high affinity for CK2 and the P2X7 receptor, and its inhibitory effects have been demonstrated both in vitro and in vivo. Studies have also suggested that this compound may have additional mechanisms of action, including the ability to modulate the immune system and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and multifaceted. The compound has been shown to have anti-inflammatory effects, as well as the ability to modulate immune responses. In addition, studies have suggested that this compound may have anti-cancer effects, potentially through the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea is its specificity for its target enzymes and receptors, which allows for more precise manipulation of these systems in the laboratory. In addition, the compound has been shown to be relatively stable and easy to work with, which makes it a useful tool for researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the compound may have off-target effects that could complicate interpretation of results, and its effects may vary depending on the specific cell type or animal model being used.
将来の方向性
There are numerous future directions for research on N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea and related compounds. One area of interest is the development of analogs with potentially improved properties, such as increased potency or selectivity. In addition, further studies are needed to better understand the mechanisms of action of this compound and its effects on various disease states. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound as a potential therapeutic agent.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been studied for its potential therapeutic applications in a variety of disease states. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes and receptors in the body, including protein kinase CK2 and the P2X7 receptor. CK2 is a protein kinase that has been implicated in the development and progression of cancer, while the P2X7 receptor is involved in inflammatory responses and has been linked to a number of diseases, including arthritis and neurodegenerative disorders. This compound has been shown to inhibit the activity of both CK2 and the P2X7 receptor, suggesting that it may have potential therapeutic applications in the treatment of these diseases.
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-4-2-7-12(18-9)20-13(21)19-11-6-3-5-10(8-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHGEWKKXNZZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949084.png)
![2-[(2-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949094.png)


![4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B3949114.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949117.png)
![2-butyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949146.png)
![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949154.png)
![2-[(3-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949159.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide](/img/structure/B3949165.png)

![2-[(2-hydroxyethyl)amino]-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949185.png)

![N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide](/img/structure/B3949194.png)